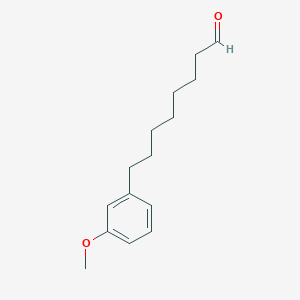

8-(3-Methoxyphenyl)octanal

Description

8-(3-Methoxyphenyl)octanal is a synthetic aliphatic aldehyde featuring a methoxy-substituted phenyl group at the terminal position of an eight-carbon chain. Its molecular structure combines the reactivity of an aldehyde group with the electron-donating methoxy substituent, making it a versatile intermediate in organic synthesis, particularly for polymer chemistry and fragrance applications. The methoxy group at the meta position on the aromatic ring enhances steric stability while influencing electronic properties, which impacts its reactivity in condensation or polymerization reactions .

For example, 8-(3-hydroxyphenyl)octanal has been investigated for eco-friendly polymer synthesis, achieving yields of 84.7–103.6% via hydrogenation routes, albeit with challenges in stability and safety due to ozone use during production .

Properties

CAS No. |

83823-81-8 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

8-(3-methoxyphenyl)octanal |

InChI |

InChI=1S/C15H22O2/c1-17-15-11-8-10-14(13-15)9-6-4-2-3-5-7-12-16/h8,10-13H,2-7,9H2,1H3 |

InChI Key |

NLTLYNPJRXZBRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methoxyphenyl)octanal can be achieved through several synthetic routes. One common method involves the epoxidation of cardanol, followed by hydrolysis to form diols, and finally an oxidative cleavage of these diols using sodium periodate . Another route includes the epoxidation, followed by the formation of β-hydroxy hydroperoxides with hydrogen peroxide, and a subsequent thermal cleavage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the feasibility of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methoxyphenyl)octanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 8-(3-Methoxyphenyl)octanoic acid.

Reduction: 8-(3-Methoxyphenyl)octanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(3-Methoxyphenyl)octanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antifungal properties.

Medicine: Investigated for its potential therapeutic effects, although specific applications are still under research.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 8-(3-Methoxyphenyl)octanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Findings:

Substituent Reactivity: The methoxy group in 8-(3-Methoxyphenyl)octanal provides steric hindrance and electronic stabilization, reducing susceptibility to oxidation compared to the hydroxyl analog, which is prone to side reactions (e.g., polymerization or acid-catalyzed degradation) . In contrast, ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate contains both a ketone and ester group, limiting its aldehyde-like reactivity but enhancing its utility in controlled-release applications .

Synthetic Challenges: 8-(3-Hydroxyphenyl)octanal requires hazardous ozone for oxidative cleavage, posing industrial scalability issues . Alternative routes, such as epoxidation-hydrolysis sequences, have been explored but add complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.